1-Bromo-4-dodecylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

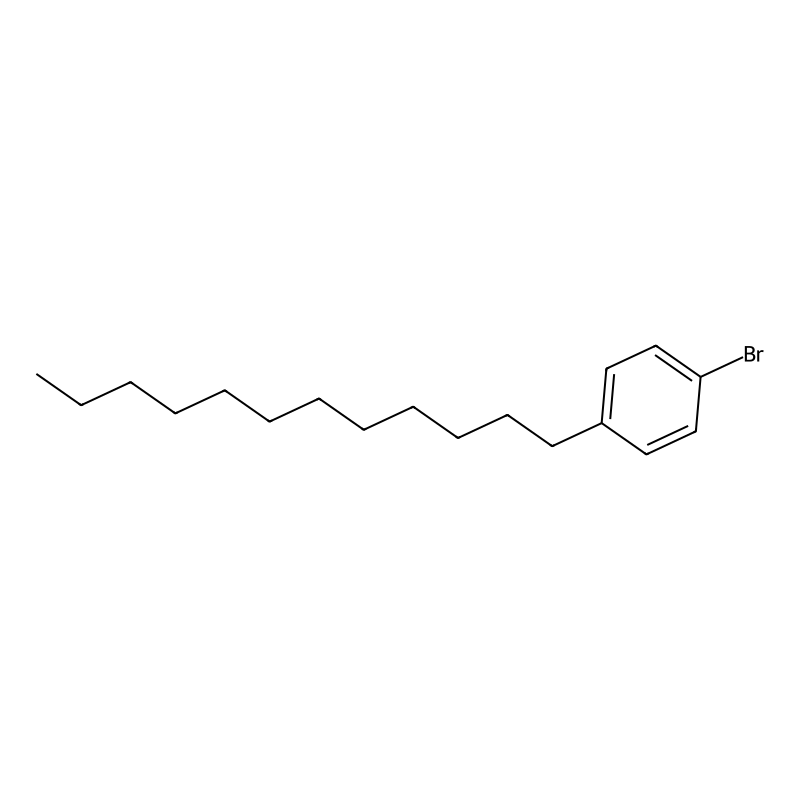

1-Bromo-4-dodecylbenzene is an organic compound with the molecular formula C18H29Br. It appears as a colorless to light yellow liquid at room temperature. This compound features a benzene ring substituted with a bromine atom at the first position and a dodecyl group (a 12-carbon alkyl chain) at the para position, making it an important intermediate in organic synthesis and various industrial applications. Its structure imparts unique physical and chemical properties, particularly its amphiphilic nature, which is valuable in material science and biological studies.

Material Science:

- Self-assembled monolayers (SAMs): 1-BDB has been studied for its ability to form SAMs on various substrates. SAMs are ordered assemblies of molecules on a surface, and they can be used to modify the surface properties of materials for various applications. For instance, research suggests that 1-BDB SAMs can be used to improve the adhesion of polymers to metal surfaces [].

Organic Chemistry:

- Synthetic intermediate: 1-BDB can be used as a building block in the synthesis of more complex organic molecules. Its reactive bromo group allows it to participate in various chemical reactions, such as substitution and coupling reactions [].

Environmental Science:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions to form 4-dodecylphenol. This reaction typically employs sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

- Oxidation Reactions: Under strong oxidizing conditions, it can be converted into 4-dodecylbenzoic acid using reagents like potassium permanganate.

- Reduction Reactions: The compound can be reduced to yield 4-dodecylbenzene, often using lithium aluminum hydride as a reducing agent.

These reactions illustrate the versatility of 1-bromo-4-dodecylbenzene as a synthetic intermediate.

The biological activity of 1-bromo-4-dodecylbenzene has been studied primarily concerning its interaction with membrane proteins and lipid bilayers. Due to its amphiphilic character, it can affect membrane fluidity and permeability, making it useful in biological studies involving cellular membranes. Additionally, it has been noted for its potential inhibitory effects on certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which are crucial for drug metabolism .

The synthesis of 1-bromo-4-dodecylbenzene typically involves the bromination of 4-dodecylbenzene. This process can be achieved through:

- Direct Bromination: The reaction between bromine and 4-dodecylbenzene in the presence of a catalyst like iron or aluminum bromide. This method allows for selective bromination at the para position under controlled conditions.

- Metal-Mediated Reactions: More advanced synthetic methods may involve metal-catalyzed cross-coupling reactions, which can yield various derivatives of brominated benzene.

These methods highlight the compound's accessibility for research and industrial applications.

1-Bromo-4-dodecylbenzene finds numerous applications across different fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and specialty chemicals.

- Material Science: The compound is utilized in developing surfactants and polymers due to its unique amphiphilic properties .

- Biological Studies: It is employed in research involving membrane dynamics and protein interactions, facilitating studies on cellular processes.

Studies have shown that 1-bromo-4-dodecylbenzene interacts with biological membranes, influencing their properties. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is significant for understanding how compounds affect cellular functions and could lead to insights into drug delivery systems or membrane protein behavior .

1-Bromo-4-dodecylbenzene can be compared with several similar compounds based on their structural features and applications:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Bromo-4-methylbenzene | Shorter alkyl chain (methyl group) | Lacks the long dodecyl chain's unique properties |

| 1-Bromo-4-hexylbenzene | Medium-length alkyl chain (hexyl group) | Intermediate properties compared to dodecyl |

| 1-Bromo-4-octylbenzene | Slightly longer alkyl chain (octyl group) | Closer in properties but still less unique |

The uniqueness of 1-bromo-4-dodecylbenzene lies primarily in its long dodecyl chain, which imparts distinct physical characteristics such as increased hydrophobicity and enhanced surfactant properties compared to its shorter-chain analogs .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant